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molecular formula C7H7N3 B1314041 2-(Methylamino)nicotinonitrile CAS No. 52583-87-6

2-(Methylamino)nicotinonitrile

Cat. No. B1314041
M. Wt: 133.15 g/mol
InChI Key: AGZQPTBBDDQFKJ-UHFFFAOYSA-N
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Patent
US05002944

Procedure details

A solution of 2-chloronicotinonitrile (97.82 g, 706 mmol) in 40% aqueous methylamine (706 ml) was heated to reflux for 1.5 hour. The excess methylamine was evaporated off and the resulting solids filtered and washed with water (250 mL). The crude product was dissolved in boiling water (1.4 1) and treated with charcoal and filtered through Celite. The aqueous filtrate was cooled to room temperature. After 10 hours the crystalline solid was collected, washed with water and dried to leave 71.10 g of 2-(methylamino)-nicotinonitrile (mp. 86-88 degrees C.). A sample was further purified by sublimation (100 degrees C. at 0.025 mm) mp. (87-88 degrees C.).
Quantity
97.82 g
Type
reactant
Reaction Step One
Quantity
706 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:9]=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[CH3:10][NH2:11]>>[CH3:10][NH:11][C:2]1[N:9]=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5]

Inputs

Step One
Name
Quantity
97.82 g
Type
reactant
Smiles
ClC1=C(C#N)C=CC=N1
Name
Quantity
706 mL
Type
reactant
Smiles
CN

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1.5 hour
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The excess methylamine was evaporated off
FILTRATION
Type
FILTRATION
Details
the resulting solids filtered
WASH
Type
WASH
Details
washed with water (250 mL)
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was dissolved
ADDITION
Type
ADDITION
Details
treated with charcoal
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CUSTOM
Type
CUSTOM
Details
After 10 hours the crystalline solid was collected
Duration
10 h
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CNC1=C(C#N)C=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 71.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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